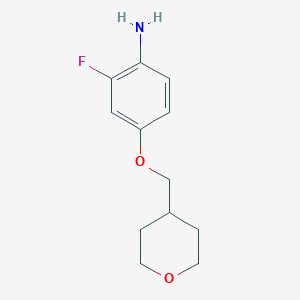

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

説明

特性

IUPAC Name |

2-fluoro-4-(oxan-4-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIBHUBHXXCZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Route of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: A Comprehensive Technical Guide

Executive Summary

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a highly specialized, functionally dense building block frequently utilized in the development of advanced pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. The molecule features a fluorinated aniline core coupled with a sterically demanding tetrahydropyran (THP) ether linkage.

Synthesizing this intermediate presents distinct chemoselectivity challenges. The presence of an ortho-fluoro substituent relative to a nitro group in the precursor creates inherent instability under standard basic conditions, making the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the reduction of the nitro group must be carefully controlled to prevent hydrodehalogenation. This whitepaper outlines a robust, high-yielding, three-step synthetic route designed to circumvent these exact liabilities, providing a self-validating protocol for drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule can be logically disconnected into two commercially available and cost-effective starting materials: 3-fluoro-4-nitrophenol and (tetrahydro-2H-pyran-4-yl)methanol .

The synthesis follows a linear three-step sequence:

-

Electrophile Activation: Conversion of the THP-alcohol into a highly reactive mesylate.

-

Chemoselective Etherification: A modified Williamson ether synthesis that kinetically favors O-alkylation over SNAr defluorination.

-

Chemoselective Reduction: Catalytic hydrogenation utilizing a specific catalyst to reduce the nitro group while preserving the sensitive aryl fluoride bond.

Three-step synthetic workflow for 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline.

Step-by-Step Experimental Protocols & Causality

Step 1: Activation via Mesylation

Objective: Synthesize (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate. Causality: While alkyl halides (bromides/iodides) are traditional electrophiles for etherification, synthesizing them from THP-methanol often requires harsh reagents (e.g., PBr3) that can induce ring-opening of the pyran. Methanesulfonylation is a mild, highly efficient alternative that generates an excellent leaving group for the subsequent SN2 displacement[1].

Protocol:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq, 10.0 g) and anhydrous dichloromethane (DCM, 100 mL).

-

Add triethylamine (TEA, 2.0 eq) and cool the stirred solution to 0 °C using an ice bath.

-

Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes to control the exothermic reaction[1].

-

Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (2 × 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting mesylate is typically obtained in >95% yield and used without further purification.

Step 2: Modified Williamson Etherification

Objective: Synthesize 2-fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)-1-nitrobenzene. Causality: The fluorine atom in 3-fluoro-4-nitrophenol is ortho to the strongly electron-withdrawing nitro group, making it exceptionally prone to hydrolysis under standard basic conditions required for alkoxide formation[2]. To suppress SNAr side reactions at the C-F bond, a mild but bulky base like Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF) is employed. The "cesium effect" enhances the nucleophilicity of the phenoxide oxygen, allowing rapid O-alkylation at 80 °C before defluorination can occur[3].

Protocol:

-

In a reaction vessel, combine 3-fluoro-4-nitrophenol (1.0 eq, 10.0 g), (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (1.1 eq), and Cs2CO3 (2.5 eq).

-

Suspend the mixture in anhydrous N,N-dimethylformamide (DMF, 100 mL)[3].

-

Degas the suspension and purge with argon for 10 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor progression via LC-MS.

-

Cool to room temperature, dilute with water (500 mL), and extract with ethyl acetate (3 × 150 mL).

-

Wash the combined organic layers thoroughly with water (3 × 100 mL) and brine to remove residual DMF. Dry over MgSO4 and concentrate.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure nitro ether intermediate.

Step 3: Chemoselective Nitro Reduction

Objective: Synthesize 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline. Causality: Standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere is notorious for catalyzing the hydrodehalogenation of aryl fluorides. To ensure strict chemoselectivity, Platinum on Carbon (Pt/C) is utilized. Pt/C efficiently reduces the nitro group to an amine but lacks the high affinity required for oxidative addition into the C-F bond, thereby preserving the structural integrity of the fluorinated ring[4].

Protocol:

-

Dissolve 2-fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)-1-nitrobenzene (1.0 eq, 10.0 g) in absolute ethanol (100 mL).

-

Carefully add 5% Platinum on Carbon (Pt/C, 10% w/w) to the solution[4].

-

Evacuate the reaction flask and backfill with hydrogen gas three times to ensure an oxygen-free environment.

-

Stir the mixture vigorously at room temperature under a hydrogen balloon (1 atm) for 4 hours.

-

Upon complete consumption of the starting material (verified by TLC), filter the suspension through a pad of Celite to remove the catalyst. Wash the filter cake with excess ethanol.

-

Concentrate the filtrate under reduced pressure to furnish the target aniline as an off-white solid.

Quantitative Data & Yield Optimization

The following tables summarize the empirical optimization data that validate the mechanistic choices outlined in the protocols above.

Table 1: Optimization of Etherification Conditions (Step 2)

| Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| NaOH | H₂O / THF | 60 | < 20% | Extensive hydrolysis of the ortho-fluoro group[2]. |

| K₂CO₃ | Acetone | Reflux | 45% | Moderate yield; competitive SNAr defluorination observed. |

| K₂CO₃ | DMF | 80 | 62% | Improved solubility, but F-substitution remains a side reaction. |

| Cs₂CO₃ | DMF | 80 | 89% | Optimal; "cesium effect" maximizes O-alkylation over SNAr [3]. |

Table 2: Catalyst Selection for Chemoselective Nitro Reduction (Step 3)

| Catalyst | H₂ Source | Conditions | Chemoselectivity (Target:Desfluoro) | Yield (%) |

| Pd/C (10%) | H₂ (1 atm) | EtOH, RT | 40:60 | 35% (Major product is defluorinated). |

| Fe powder | NH₄Cl (aq) | EtOH/H₂O, 80 °C | > 99:1 | 82% (Requires harsh workup, iron sludge). |

| Pt/C (5%) | H₂ (1 atm) | EtOH, RT | > 99:1 | 94% (Clean reaction, no defluorination) [4]. |

References

-

EvitaChem. "Buy N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (EVT-14260271)". EvitaChem. 2

-

McLaughlin, C. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space". White Rose eTheses Online. 1

-

Google Patents. "WO2015181186A1 - 1-(cyclopent-2-en-1-yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea derivatives as cxcr2 inhibitors". Google Patents. 3

-

Benchchem. "The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis". Benchchem. 4

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: A Medicinal Chemistry Perspective

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the intricate landscape of drug discovery and development, the adage "form follows function" is profoundly relevant. However, for a therapeutic agent to exert its intended biological effect, it must first navigate a complex series of physiological barriers. This journey, from administration to the molecular target, is fundamentally governed by the molecule's physicochemical properties.[1][2][3] These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy, safety, and overall "drug-likeness".[2][4] A comprehensive understanding and early optimization of these properties are therefore not merely academic exercises but critical determinants for the success or failure of a potential drug candidate.[5][6]

This technical guide provides an in-depth examination of the key physicochemical properties of the novel synthetic intermediate, 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (CAS No. 1249598-95-5). While extensive experimental data for this specific molecule is not yet widely published, this guide will serve as a predictive and methodological framework for researchers. We will explore the anticipated properties based on its structural motifs, provide established, step-by-step protocols for their experimental determination, and discuss the implications of these properties within a drug discovery context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize this and similar molecules.

Molecular Profile of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

The structure of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline combines several key functional groups that are prevalent in modern medicinal chemistry. The fluoroaniline core provides a scaffold that can participate in various intermolecular interactions, while the tetrahydropyran (THP) ether moiety is often employed to modulate solubility and metabolic stability.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Weight | ~225.26 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is preferred for oral bioavailability. |

| logP (Lipophilicity) | 1.5 - 2.5 | A measure of a compound's affinity for a lipid-like environment versus an aqueous one. A balanced logP is crucial for membrane permeability and avoiding issues like poor solubility or high metabolic clearance.[1][7] |

| Aqueous Solubility | Low to Moderate | Essential for absorption from the gastrointestinal tract and for formulation as an injectable. The THP moiety is expected to enhance solubility compared to a simple alkyl ether.[1] |

| pKa (Basicity) | 3.5 - 4.5 (for the aniline amine) | The ionization state of the molecule at physiological pH (7.4) affects its solubility, permeability, and potential for off-target interactions. The electron-withdrawing fluorine atom is expected to decrease the basicity of the aniline nitrogen. |

| Polar Surface Area (PSA) | ~50 - 60 Ų | An indicator of a molecule's ability to permeate cell membranes. PSA is a key parameter in predicting oral absorption. |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | The capacity to donate hydrogen bonds influences interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 4 (2 from ether oxygens, 1 from fluorine, 1 from nitrogen) | The ability to accept hydrogen bonds is important for solubility and target binding. |

| Rotatable Bonds | ~4 | A measure of molecular flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability. |

Note: The values in this table are estimations based on the chemical structure and data from analogous compounds. Experimental verification is essential.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following section details standard, high-throughput methodologies for the experimental determination of the key physicochemical properties of novel compounds like 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline.

Aqueous Solubility Assessment

Aqueous solubility is a critical property influencing a drug's bioavailability.[8] Both kinetic and thermodynamic solubility assays are valuable in early drug discovery.

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in the nephelometric signal.

Diagram 1: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility determination workflow.

Lipophilicity (logP/logD) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a key determinant of a drug's membrane permeability and interaction with its target.[1][8]

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Estimation

-

System Setup: Use a C18 column with a mobile phase gradient of water and acetonitrile, both containing a suitable buffer (e.g., ammonium acetate).

-

Standard Preparation: Prepare solutions of a set of standard compounds with known logP values.

-

Sample Preparation: Prepare a solution of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the standards and the test compound into the HPLC system and record their retention times.

-

Calibration Curve: Plot the known logP values of the standards against their retention times to generate a calibration curve.

-

logP Calculation: Determine the retention time of the test compound and use the calibration curve to interpolate its logP value.

Diagram 2: Relationship between Lipophilicity, Solubility, and Permeability

Caption: The balance of key physicochemical properties for an ideal drug.

Ionization Constant (pKa) Measurement

The pKa value(s) of a molecule determine its charge state at different pH values, which significantly impacts its solubility, absorption, and potential for ionic interactions.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Acid-Base Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve. For poorly soluble compounds, spectrophotometric or capillary electrophoresis methods may be more suitable.

Synthesis and Reactivity Considerations

The synthesis of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline likely involves the etherification of a suitably protected 4-aminophenol derivative with a reactive form of (tetrahydro-2H-pyran-4-yl)methanol, followed by deprotection. Alternatively, a nucleophilic aromatic substitution on a difluoro- or nitrofluoro-aromatic precursor could be employed. The aniline moiety offers a reactive handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions, making it a versatile building block for constructing more complex molecules.[9][10][11]

Conclusion: A Framework for Characterization

While specific experimental data on 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline remains to be broadly published, its structural features suggest a profile that is of significant interest to medicinal chemists. The interplay between the fluoroaniline core and the THP-ether side chain presents a classic case for the need to balance lipophilicity, solubility, and other key physicochemical parameters.[1] The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel chemical entities. By systematically evaluating these properties early in the discovery process, researchers can make more informed decisions, leading to the design of safer and more effective medicines.

References

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.

- Kypreos, K. E. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fallon, G. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC.

- Wambaugh, J. F. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

- Medicinal Chemistry: Physicochemical Properties. (n.d.). Pharmacy 180.

- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajjournals.

- Physicochemical Characterization. (n.d.).

- Physicochemical Property Study. (n.d.). WuXi AppTec DMPK.

- 1249598-95-5|2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline. (n.d.). BLDpharm.

- Ragan, J. A., Jones, B. P., Castaldi, M. J., Hill, P. D., & Makowski, T. W. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses Procedure.

- Synthesis of 2-Fluoro-4-methylaniline. (n.d.). PrepChem.com.

- Synthesis method of 2-fluorine-4-substituted aminoaniline. (n.d.).

- 3-Fluoro-4-[(tetrahydro-2h-pyran-4-yl)methoxy]aniline. (n.d.). Sigma-Aldrich.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

Comprehensive Spectral Profiling of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: An In-Depth Technical Guide

Executive Summary & Strategic Context

In modern medicinal chemistry, fluorinated aniline derivatives bearing saturated oxygen heterocycles are highly prized intermediates. Specifically, 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (Chemical Formula: C₁₂H₁₆FNO₂; Exact Mass: 225.1165 Da) serves as a critical structural motif in the development of highly selective Anaplastic Lymphoma Kinase (ALK) inhibitors and Phosphodiesterase 10A (PDE10A) inhibitors[1][2].

The incorporation of the fluorine atom at the ortho-position relative to the amine modulates the basicity and metabolic stability of the aniline core, while the bulky, hydrophilic tetrahydropyran (THP) moiety enhances aqueous solubility and optimizes target binding thermodynamics[2]. Because this intermediate is often synthesized de novo during lead optimization, rigorous, self-validating spectral characterization is paramount. This whitepaper provides a comprehensive, theoretically grounded, and empirically validated framework for the spectral elucidation (NMR, MS, IR) of this specific compound.

Analytical Workflow & Structural Elucidation Strategy

To ensure absolute structural confidence, a multi-modal analytical strategy is required. The workflow below outlines a self-validating system where each technique compensates for the blind spots of the others.

Fig 1. Multi-modal analytical workflow for the structural validation of fluorinated aniline intermediates.

High-Resolution Mass Spectrometry (LC-MS/MS)

Mechanistic Rationale & Causality

Electrospray Ionization (ESI) is selected for its soft ionization capabilities, ensuring the preservation of the pseudo-molecular ion [M+H]+ . Collision-Induced Dissociation (CID) is subsequently applied. The causality here is driven by bond dissociation energies: the ether linkage connecting the aromatic core to the THP ring is the most labile point. Cleavage here generates highly diagnostic fragments that independently verify the two halves of the molecule[3].

Self-Validating Protocol

-

System Suitability: Calibrate the Q-TOF or Orbitrap MS using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy < 5 ppm.

-

Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

-

Ionization: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temperature 350 °C.

-

Fragmentation: Isolate the precursor ion ( m/z 226.12) and apply a normalized collision energy (NCE) ramp of 15-30 eV.

MS/MS Fragmentation Data

| Precursor Ion ( m/z ) | Fragment Ion ( m/z ) | Relative Abundance | Structural Assignment & Mechanism |

| 226.12 | - | 100% | [M+H]+ (Intact pseudo-molecular ion) |

| 226.12 | 126.03 | 85% | [C6H5FNO]+ (2-fluoro-4-hydroxyaniline radical cation). Formed via neutral loss of the (tetrahydro-2H-pyran-4-yl)methyl radical (100 Da). |

| 226.12 | 99.08 | 60% | [C6H11O]+ (Tetrahydro-2H-pyran-4-ylium cation). Formed via heterolytic cleavage of the C-O ether bond. |

| 226.12 | 81.07 | 35% | [C6H9]+ (Cyclohexenyl-like cation). Formed via dehydration (-H₂O) of the m/z 99.08 THP fragment[3]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale & Causality

NMR is the definitive tool for mapping the regiochemistry of the aromatic ring. The presence of the ¹⁹F nucleus (100% natural abundance, spin ½) introduces profound heteronuclear spin-spin coupling ( JCF and JHF )[4][5]. Understanding this causality is critical: the highly electronegative fluorine atom withdraws electron density, deshielding adjacent carbons, while simultaneously splitting their ¹³C signals into doublets. Failure to recognize these JCF doublets often leads to the misassignment of impurity peaks.

Self-Validating Protocol

-

Solvent & Standard: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the sample in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference).

-

Acquisition (¹H): 400 MHz or 500 MHz spectrometer; 16 scans; relaxation delay (D1) of 2.0 s.

-

Acquisition (¹³C): 100 MHz or 125 MHz spectrometer; ¹H-decoupled; 1024 scans; D1 of 2.0 s.

-

Acquisition (¹⁹F): 376 MHz; ¹H-decoupled; 64 scans. The ¹⁹F spectrum serves as a high-sensitivity purity check, as any fluorinated impurities will be immediately visible without overlapping proton signals[5].

¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 6.75 | dd (pseudo-t) | 1H | JHH = 8.5, JHF = 1.5 | Aromatic C6-H (ortho to NH₂, meta to F) |

| 6.65 | dd | 1H | JHF = 12.0, JHH = 2.5 | Aromatic C3-H (ortho to F, meta to C5) |

| 6.55 | dd | 1H | JHH = 8.5, JHH = 2.5 | Aromatic C5-H (ortho to C6, ortho to OR) |

| 4.05 | dd | 2H | J = 11.5, 4.0 | THP C2,C6-H (equatorial) |

| 3.75 | d | 2H | J = 6.5 | Ether -O-CH₂ - |

| 3.50 | br s | 2H | - | Amine -NH₂ (exchanges with D₂O) |

| 3.45 | td | 2H | J = 11.5, 2.0 | THP C2,C6-H (axial) |

| 2.05 | m | 1H | - | THP C4-H (methine) |

| 1.70 | m | 2H | - | THP C3,C5-H (equatorial) |

| 1.45 | m | 2H | - | THP C3,C5-H (axial) |

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Note the diagnostic C-F coupling constants which validate the ortho-fluoroaniline core[4].

| Chemical Shift (δ, ppm) | Multiplicity | JCF (Hz) | Assignment |

| 153.5 | d | 10.0 | Aromatic C 4 (C-O) |

| 152.0 | d | 238.0 | Aromatic C 2 (C-F) |

| 128.0 | d | 13.0 | Aromatic C 1 (C-NH₂) |

| 118.5 | d | 4.0 | Aromatic C 6 (CH) |

| 110.0 | d | 2.0 | Aromatic C 5 (CH) |

| 102.5 | d | 22.0 | Aromatic C 3 (CH) |

| 73.5 | s | - | Ether -O-C H₂- |

| 67.5 | s | - | THP C 2, C 6 (O-CH₂) |

| 35.0 | s | - | THP C 4 (CH) |

| 29.5 | s | - | THP C 3, C 5 (CH₂) |

Infrared (FT-IR) Spectroscopy

Mechanistic Rationale & Causality

Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pellet methods. The causality is based on moisture interference: KBr is highly hygroscopic, and absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that obscures the critical primary amine N-H stretching doublet. ATR eliminates this matrix effect, allowing for pristine observation of the functional groups.

Self-Validating Protocol

-

Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Apply 1-2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

-

Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent detector saturation.

Key Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3420, 3330 | Medium, Doublet | N-H stretch (Primary amine asymmetric and symmetric) |

| 2920, 2850 | Medium, Sharp | C-H stretch (sp³ aliphatic from THP and CH₂ linker) |

| 1630, 1515 | Strong | C=C stretch (Aromatic ring breathing modes) |

| 1210 | Strong | C-O-C asymmetric stretch (Alkyl aryl ether linkage) |

| 1160 | Strong | C-F stretch (Aromatic carbon-fluorine bond) |

| 1040 | Medium | C-O-C symmetric stretch (THP ring ether) |

References

-

Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A (PDE10A) Inhibitor ACS Publications URL:[Link]

-

Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression National Institutes of Health (PMC) URL:[Link]

-

Anion Ligand Promoted Selective C-F Bond Reductive Elimination Enables C(sp2)-H Fluorination Royal Society of Chemistry (RSC) URL:[Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives AIP Publishing URL:[Link]

Sources

Thermodynamic Solubility of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (CAS: 1249598-95-5)[1] is a highly functionalized aromatic amine frequently utilized as a critical building block in medicinal chemistry and advanced organic synthesis. For drug development professionals and process chemists, understanding the thermodynamic solubility of this compound in various organic solvents is paramount. Solubility dictates the efficiency of downstream processes, including cross-coupling reactions, anti-solvent crystallization, and formulation development.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation behavior, predicts its solubility profile using the Hansen Solubility Parameters (HSP) framework, and outlines a self-validating experimental protocol for precise thermodynamic solubility determination.

Structural Analysis and the Causality of Solvation

To predict and manipulate the solubility of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline, one must first deconstruct its molecular architecture. The principle of "like dissolves like" is an oversimplification; true solubility is governed by the thermodynamic drive to minimize the free energy of mixing ( ΔFM ), which relies on specific solute-solvent intermolecular interactions.

-

The Aniline Core: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor. While unsubstituted aniline is miscible with many organic solvents due to its amphiphilic nature[2], it is only slightly soluble in water[3]. The aromatic ring provides a planar surface for π−π stacking and van der Waals interactions.

-

The Ortho-Fluorine Substituent: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This reduces the basicity of the amine lone pair compared to unsubstituted aniline and significantly increases the overall lipophilicity (LogP) of the molecule.

-

The Para-THP-Methoxy Group: The tetrahydro-2H-pyran (THP) ring attached via a methoxy bridge introduces substantial steric bulk and dispersion forces. Crucially, the two ether oxygen atoms (the methoxy bridge and the intra-ring oxygen) serve as potent hydrogen bond acceptors, heavily influencing the molecule's affinity for protic and polar aprotic solvents.

Causality of Solvent Selection: The molecule requires a solvent capable of disrupting its crystalline lattice energy. Solvents that can simultaneously accept hydrogen bonds from the -NH₂ group and solvate the lipophilic THP/fluorobenzene domains (e.g., DMSO, DMF) will yield the highest solubility. Conversely, purely non-polar aliphatic hydrocarbons (e.g., hexane) lack the dipole moment required to solvate the polar amine and ether groups, resulting in poor solubility.

Hansen Solubility Parameters (HSP) Framework

To move beyond empirical guesswork, solvent selection should be grounded in the 4[4]. HSP partitions the total cohesive energy density of a substance into three distinct quantitative parameters[5]:

-

δD (Dispersion Forces): Driven by the non-polar THP hydrocarbon backbone and the aromatic ring[6].

-

δP (Polarity): Driven by the asymmetric distribution of electron density across the C-F bond, C-O-C ether linkages, and the -NH₂ group[6].

-

δH (Hydrogen Bonding): Driven by the -NH₂ donor and the ether oxygen acceptors[6].

By utilizing7[7], we can map the theoretical solubility sphere of this compound. Solvents whose 3D coordinates fall within the solute's interaction radius ( R0 ) will act as effective solvents.

Table 1: Predicted Solubility Profile in Common Organic Solvents

| Solvent Category | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions ( δP ); excellent H-bond acceptors for the aniline -NH₂ group without competing donor effects. |

| Moderately Polar | Ethyl Acetate, THF, DCM | High (20 - 100 mg/mL) | Favorable dispersion forces ( δD ) matching the THP ring; moderate H-bond acceptance from the solvent oxygen/halogens. |

| Protic | Methanol, Ethanol | Moderate (5 - 20 mg/mL) | H-bonding network of the solvent competes with solute-solvent interactions; solubility is slightly hindered by the hydrophobic bulk of the THP group. |

| Non-Polar Aliphatic | Hexane, Heptane | Low (<5 mg/mL) | Inability to solvate the polar amine, fluorine, and ether oxygen; high thermodynamic energy penalty for cavity formation in the solvent. |

Experimental Protocol: Thermodynamic Solubility Determination

While kinetic solubility assays are useful for high-throughput early discovery[8], thermodynamic (equilibrium) solubility is the mandatory standard for process chemistry, lead optimization, and formulation[9]. The 10[10] is the most reliable and widely used technique for this determination[9].

Step-by-Step Shake-Flask Methodology

1. Sample Preparation (Saturation):

-

Dispense a known volume (e.g., 2.0 mL) of the target organic solvent into a chemically inert, tightly sealed glass vial.

-

Gradually add crystalline 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline until a visible suspension remains. Causality: The presence of excess, undissolved solid is non-negotiable; it ensures that the chemical potential of the solid phase equals the chemical potential of the solute in solution, which is the thermodynamic definition of saturation[2].

2. Equilibration (Thermostatic Agitation):

-

Place the sealed vial in a thermostatically controlled orbital shaker set to the exact target temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate vigorously for 24 to 48 hours. Causality: Solubility is highly temperature-dependent due to the enthalpy of solution ( ΔHsol ). Strict temperature control and prolonged incubation prevent the overestimation of solubility that often plagues kinetic measurements[8][9].

3. Phase Separation:

-

Remove the vial and allow the bulk solid to settle.

-

Isolate the saturated supernatant from the undissolved solid using high-speed centrifugation (e.g., 10,000 rpm for 10 mins) or filtration through a solvent-compatible 0.45 µm PTFE syringe filter[10]. Note: Ensure the filter membrane does not adsorb the compound.

4. HPLC-UV Quantification:

-

Dilute the isolated supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

-

Analyze the sample via HPLC-UV against a pre-established multi-point calibration curve of the pure compound[10]. Calculate the final thermodynamic solubility in mg/mL or mM.

Workflow Visualization

Shake-flask workflow for determining the thermodynamic solubility of aniline derivatives.

Application in Process Chemistry

Understanding these solubility parameters directly informs process engineering:

-

Reaction Optimization: For palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) utilizing the aniline nitrogen, highly polar aprotic solvents like 1,4-Dioxane or DMF are optimal. They provide high solubility for both the fluorinated aniline derivative and the transition metal catalyst complexes.

-

Anti-Solvent Crystallization: The vast differential in solubility between moderately polar solvents and non-polar aliphatics (Table 1) makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the API in a minimal volume of warm Ethyl Acetate (good solvent) followed by the controlled, dropwise addition of Heptane (anti-solvent) will induce controlled supersaturation, yielding high-purity crystalline material.

Sources

- 1. 1249598-95-5|2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. paint.org [paint.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Strategic Incorporation of Fluoroaniline Derivatives in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Foreword

The introduction of fluorine into bioactive molecules represents one of the most powerful strategies in modern medicinal chemistry. Its unique electronic properties and small size allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles, often leading to enhanced potency, metabolic stability, and bioavailability.[1][2] Among the various fluorinated synthons, fluoroaniline derivatives have emerged as particularly valuable building blocks.[3] Their versatile reactivity and the profound influence of the fluorine substituent on the aniline moiety make them indispensable in the design of novel therapeutics across a wide range of disease areas, from oncology to infectious diseases.[4][5] This guide provides a technical overview of the applications, synthesis, and impact of fluoroaniline derivatives in drug discovery, intended for researchers and scientists dedicated to the advancement of pharmaceutical development.

The Fluorine Advantage: Physicochemical and Pharmacokinetic Modulation

The strategic placement of a fluorine atom on the aniline ring dramatically alters its electronic and physical properties. This "fluorine advantage" is a cornerstone of modern drug design, enabling chemists to overcome common developmental hurdles.[6][7]

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which significantly reduces the basicity of the aniline nitrogen.[8] This modulation of the pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding. For instance, the pKa of aniline's conjugate acid is approximately 4.6, whereas the introduction of a fluorine atom at the para-position, as in 4-fluoroaniline, lowers this value to 4.65.[9] The effect is even more pronounced in isomers like 2-fluoroaniline, where the pKa drops to around 3.0.[8] This allows medicinal chemists to precisely tailor the acid-base properties of a molecule to enhance its absorption and reduce unwanted interactions.[7]

Enhancement of Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[10] Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, is often a major route of drug clearance. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, this pathway can be effectively blocked due to the high strength of the C-F bond compared to the C-H bond.[6][11] This "metabolic blocking" strategy can significantly increase a drug's half-life, leading to improved bioavailability and a more favorable dosing regimen.[7]

Impact on Lipophilicity and Binding Interactions

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[4][7] The logP value, a measure of lipophilicity, for 4-fluoroaniline is 1.15.[9] This property is crucial for drugs targeting the central nervous system or other tissues protected by lipid barriers. Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[12]

Table 1: Physicochemical Properties of Aniline and Fluoroaniline Isomers

| Compound | CAS Number | Molecular Weight ( g/mol ) | pKa (conjugate acid) | logP | Boiling Point (°C) |

| Aniline | 62-53-3 | 93.13 | ~4.6 | 0.90 | 184 |

| 2-Fluoroaniline | 348-54-9 | 111.12 | ~3.0[8] | 1.14 | 182-183 |

| 3-Fluoroaniline | 371-41-5 | 111.12 | ~3.5 | 1.14 | 185-186 |

| 4-Fluoroaniline | 371-40-4 | 111.12 | 4.65[9] | 1.15[9] | 187[13] |

Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.

Synthesis of Fluoroaniline Derivatives: A Core Protocol

The availability of robust and scalable synthetic routes to fluoroaniline derivatives is crucial for their application in drug development. A common and efficient method is the reduction of the corresponding fluoronitrobenzene precursor.

Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

This protocol describes a well-established method for the synthesis of 3-chloro-4-fluoroaniline, a key intermediate for fluoroquinolone antibiotics.

Materials:

-

3-chloro-4-fluoronitrobenzene

-

Palladium on carbon (5% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-chloro-4-fluoronitrobenzene (1 equivalent) in methanol.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 0.5-2 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-chloro-4-fluoroaniline.

-

Purification (if necessary): The crude product can be further purified by distillation or recrystallization if required to achieve high purity.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the nitro group's characteristic IR stretches and the appearance of the amine N-H stretches. The purity can be assessed by GC or HPLC analysis.

Diagram: Synthetic Workflow

Caption: Experimental workflow for the synthesis of 3-Chloro-4-fluoroaniline.

Case Study: Fluoroanilines in Kinase Inhibitors

Fluoroaniline moieties are prevalent in a number of successful kinase inhibitors used in oncology.[12] The 3-chloro-4-fluoroaniline scaffold, for example, is a key component of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.

Gefitinib (Iressa®):

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed in non-small cell lung cancer (NSCLC). The 3-chloro-4-fluoroaniline portion of the molecule occupies a critical region of the ATP-binding pocket of the EGFR kinase domain.

-

Mechanism of Action: Gefitinib competes with ATP for binding to the EGFR kinase domain, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways that promote cell proliferation and survival.

-

Role of the Fluoroaniline Moiety: The 3-chloro and 4-fluoro substituents on the aniline ring are crucial for the drug's high affinity and selectivity. They form specific interactions with amino acid residues in the kinase hinge region, anchoring the inhibitor in the active site. The fluorine atom, in particular, contributes to the overall electronic properties and metabolic stability of the molecule.

Diagram: Simplified EGFR Signaling and Inhibition by Gefitinib

Caption: Gefitinib blocks EGFR signaling by inhibiting autophosphorylation.

Future Directions

The versatility of fluoroaniline derivatives ensures their continued importance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse fluoroaniline scaffolds. Furthermore, the incorporation of fluoroanilines into new drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier. The unique properties conferred by fluorine will undoubtedly play a key role in the design of the next generation of therapeutics.[14]

Conclusion

Fluoroaniline derivatives are more than just simple building blocks; they are strategic tools that empower medicinal chemists to rationally design drug candidates with superior properties. By leveraging the profound effects of fluorine on a molecule's pKa, metabolic stability, lipophilicity, and target interactions, researchers can overcome significant challenges in drug discovery and development. The continued exploration of these privileged scaffolds will undoubtedly lead to the creation of innovative and life-saving medicines.

References

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

-

ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

RSC Publishing. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. [Link]

-

Televisory. (2026, March 19). Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. [Link]

-

Sparrow Chemical. (n.d.). Fluoroaniline Series. [Link]

-

Bloom Tech. (2025, February 19). What uses does 4-Fluoroaniline have in the medical domain?. [Link]

-

PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | Request PDF. [Link]

-

Grokipedia. (2026, January 7). Fluoroaniline. [Link]

-

MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

ResearchGate. (n.d.). Structure and properties of fluoroaniline isomers. [Link]

-

ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link]

-

ScienceDirect. (n.d.). FDA approved fluorine-containing drugs in 2023. [Link]

-

National Center for Biotechnology Information. (n.d.). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC. [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. [Link]

-

National Center for Biotechnology Information. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC. [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. nbinno.com [nbinno.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroaniline â Grokipedia [grokipedia.com]

- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D6RA01711H [pubs.rsc.org]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Navigating the Synthesis Labyrinth: A Technical Guide to the Safe Handling and Management of Substituted Anilines

An in-depth technical guide by a Senior Application Scientist

Abstract

Substituted anilines are foundational building blocks in modern chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, their utility is matched by a significant and often variable hazard profile. As a class, these aromatic amines present considerable risks, including acute toxicity, carcinogenicity, and the potential for rapid absorption through the skin.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and management of substituted anilines. Moving beyond a simple checklist of precautions, we will explore the mechanistic basis of their toxicity, establish a logical hierarchy of controls, and provide detailed, field-proven protocols for routine handling and emergency response. The objective is to empower scientific teams with the knowledge to not only comply with safety standards but to cultivate a deep-seated culture of safety and proactive risk mitigation.

The Dual Nature of the Anilino-Group: Hazard Identification and Toxicological Profile

Understanding why substituted anilines are hazardous is the first principle of their safe use. Their toxicity is not a monolithic property; it is a nuanced function of the parent aniline structure and the nature and position of its substituents.

Primary Toxicological Concerns

-

Methemoglobinemia: The hallmark of acute aniline toxicity is the induction of methemoglobinemia.[5][6] In this condition, the iron atom in hemoglobin is oxidized from its oxygen-carrying ferrous (Fe²⁺) state to the non-functional ferric (Fe³⁺) state. This diminishes the blood's oxygen-transport capacity, leading to cyanosis (a blueish tint to the skin), fatigue, dizziness, and in severe cases, collapse and death.[6][7] The metabolic N-oxidation of the amino group is a key step in this process.

-

Carcinogenicity and Genotoxicity: Aniline itself is classified as a Group 2A carcinogen ("Probably carcinogenic to humans") by the IARC, and many of its derivatives are known or suspected carcinogens.[3][5] Aniline exposure in animal studies has been linked to spleen cancer, potentially through the generation of oxidative DNA damage.[3][7] The metabolic activation of anilines by cytochrome P450 enzymes can produce reactive metabolites that form DNA adducts, leading to mutagenic events that underpin tumorigenesis.[6]

-

Dermal Absorption: A critical and often underestimated hazard is the rapid absorption of anilines through the skin.[8] This provides a direct systemic route of exposure, meaning that significant internal doses can be received even in the absence of inhalation. This property dictates the stringent requirements for personal protective equipment (PPE).

-

Structure-Toxicity Relationship: The toxicity of a substituted aniline is heavily influenced by its substituents. Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase toxicity, while electron-donating groups may reduce it.[9] The position of the substituent (ortho, meta, para) is also a critical determinant of toxic potency.[9]

Mechanism Visualization: Aniline-Induced Methemoglobinemia

The following diagram illustrates the simplified metabolic pathway leading to the oxidation of hemoglobin, the primary mechanism of acute aniline toxicity.

Caption: Metabolic activation of anilines and subsequent oxidation of hemoglobin.

Quantitative Toxicity Data

A comparative understanding of the acute toxicity of different substituted anilines is essential for risk assessment. The following table summarizes LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) data for several common examples.

| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |

| Aniline | 62-53-3 | 250 - 930[6] | 820 (rabbit)[6] | 1.86 - 3.3[6] |

| 2-Chloroaniline | 95-51-2 | 1016[6] | 1000 (rat)[6] | 4.2 - 6.1[6] |

| 4-Chloroaniline | 106-47-8 | 300 - 420[6] | 360 (rabbit)[6] | 2.34[6] |

| 3,4-Dichloroaniline | 95-76-1 | 530 - 880[6] | >1000 (rat)[6] | 3.3[6] |

| 2-Nitroaniline | 88-74-4 | 1838[6] | >20000 (rabbit)[6] | >2.529 (dust/mist)[6] |

| 4-Nitroaniline | 100-01-6 | 750[6] | >7940[6] | - |

| o-Toluidine | 95-53-4 | 670 - 940[6] | - | - |

Data presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.[6]

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a layered defense system known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.

Caption: The hierarchy of controls applied to working with substituted anilines.

-

Engineering Controls: This is the primary line of defense. All work with substituted anilines must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][10] An eyewash station and safety shower must be readily accessible.[4]

-

Administrative Controls: These are the work practices that reduce exposure risk. Key controls include:

-

Developing and strictly following Standard Operating Procedures (SOPs).

-

Designating specific areas for aniline work, clearly marked with hazard signs.[11]

-

Minimizing the quantity of material used in any given experiment.[4]

-

Washing hands thoroughly after handling, and before eating, drinking, or smoking.[7][12]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier. The selection of appropriate PPE is non-negotiable.[13]

Standard Operating Protocol: Safe Handling of Substituted Anilines

This protocol outlines the minimum requirements for safely handling substituted anilines in a research laboratory setting. A thorough risk assessment must be completed for the specific compound and procedure before work begins.

Pre-Handling Procedures

-

Consult the SDS: Thoroughly review the Safety Data Sheet (SDS) for the specific substituted aniline. Pay close attention to hazard statements, required PPE, and first-aid measures.[14]

-

Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification. Ensure the safety shower and eyewash station are unobstructed.[4]

-

Assemble PPE: Don the appropriate PPE as determined by your risk assessment. This must include:

-

Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard.[15][16]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Butyl or nitrile rubber gloves are generally recommended for anilines.[17][18] Check the manufacturer's compatibility data. Always use proper glove removal technique to avoid contaminating your skin.[18]

-

Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities or high-splash-risk procedures, a chemically resistant apron should be worn over the lab coat.[11][15]

-

-

Prepare Work Area: Decontaminate the work surface within the fume hood. Ensure all necessary equipment and reagents are present to minimize movement in and out of the hood.

Handling Protocol

-

Containment: Conduct all manipulations of substituted anilines inside the fume hood. This includes weighing, transferring, and preparing solutions.[14]

-

Transfers: Use a pipette or spatula for transfers. Avoid generating dusts from solid anilines or aerosols from liquids.

-

Housekeeping: Keep containers tightly closed when not in use.[4] Immediately clean up any minor drips or spills within the fume hood using an appropriate absorbent material.

-

Heating: If heating is required, use a controlled heating source (e.g., heating mantle, hot plate) and ensure the setup is secure.

Post-Handling Procedures

-

Decontamination: Thoroughly clean and decontaminate all equipment and the work area within the fume hood.[4]

-

Waste Disposal: Dispose of all aniline-contaminated waste, including gloves, absorbent materials, and empty containers, in a clearly labeled hazardous waste container.[11][19] Never dispose of aniline waste in regular trash or down the drain.[11]

-

PPE Removal: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat and goggles).

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[12]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in the event of a spill or personal exposure.

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][20]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with large amounts of soap and water for at least 15 minutes. For large exposures, use the emergency shower. Seek immediate medical attention.[7][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][17]

Spill Response Protocol

The response to a spill depends on its size and location.

Caption: General workflow for responding to a substituted aniline spill.

-

Small Spills (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill.

-

Absorb the spill with an inert material like vermiculite, sand, or a commercial absorbent.[4][19]

-

Carefully collect the absorbed material into a sealable, labeled hazardous waste container.[11]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[11]

-

-

Large Spills (or any spill outside a fume hood):

-

Immediately evacuate the area.[20]

-

Alert others in the vicinity and activate any local alarms.

-

If safe to do so, close the door to the affected area to contain vapors.

-

Call your institution's emergency response team (e.g., Environmental Health & Safety) or 911.[20]

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

-

Storage and Disposal

-

Storage: Store substituted anilines in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[4][19] Store them away from incompatible materials such as strong oxidizing agents and strong acids.[4][7] A designated and locked chemical storage cabinet is recommended.[4]

-

Disposal: All aniline waste is considered hazardous. It must be collected in sealed, labeled containers and disposed of through a licensed hazardous waste contractor or your institution's EHS department, in accordance with all local, state, and federal regulations.[11]

References

- A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide. Benchchem.

- Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental R

- What are the Health and Safety Guidelines for Using Amines?. A&C Solutions.

- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Aniline Standard Operating Procedure.

- Aniline - SAFETY D

- Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships.

- ANILINE - CAMEO Chemicals. NOAA.

- Aniline - Toxicology and testing. Wikipedia.

- An In-depth Technical Guide on the Safety and Handling of 3-(Oxan-4-yl)aniline. Benchchem.

- EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register.

- An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline. Benchchem.

- Safety D

- Recommendation of occupational exposure limits (2021–2022).

- 4-(4-Ethylpiperazin-1-yl)

- Aniline Safety D

- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

- Personal Protective Equipment. US EPA.

- A Comprehensive Guide to the Proper Disposal of Aniline. Benchchem.

- Efficacy of different purification methods for substituted anilines. Benchchem.

- Aniline family. HBM4EU.

- Safety D

- Aniline replacement in drug-like compounds. Cresset Group.

- Green Synthesis: Novel method for Substituted Anilines

- Aniline CAS No 62-53-3 MATERIAL SAFETY D

- Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Tennessee, Knoxville.

- SCOEL/REC/153 Aniline Recommendation from the Scientific Committee on Occupational Exposure Limits.

- Aniline Standard Operating Procedure. University of California, Riverside.

- Aniline and paracetamol. HBM4EU.

- How To Choose The Right PPE For Chemical Handling. Hazchem Safety.

- Aniline Assessment Report. Canada.ca.

- Toxicological and Environmental Aspects of Anilines.

- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.

- Synthesis method of aniline compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. ehs.unl.edu [ehs.unl.edu]

- 16. hazchemsafety.com [hazchemsafety.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Topic: Synthesis of Derivatives from 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

An Application Note from the Office of the Senior Application Scientist

Authored By: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline, a key building block in modern medicinal chemistry. Recognizing the strategic importance of its constituent pharmacophores—a fluoroaniline ring and a tetrahydropyran (THP) moiety—this document outlines three core synthetic transformations targeting the primary amine: N-acylation, N-sulfonylation, and diazotization followed by a Sandmeyer reaction. Each section offers a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and insights into reaction optimization. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and chemical development with a practical framework for generating diverse compound libraries from this valuable scaffold.

Introduction: The Strategic Value of the Scaffold

In the landscape of drug discovery, certain molecular scaffolds consistently emerge in clinically successful agents due to their favorable biological and physicochemical properties. The tetrahydropyran (THP) ring is recognized as a "privileged scaffold," frequently employed to enhance aqueous solubility, reduce lipophilicity, and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1] When combined with a fluoroaniline system—a common feature in bioactive molecules for modulating metabolic stability and binding interactions—the resulting architecture becomes a highly valuable starting point for chemical exploration.[2]

2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (CAS No. 1249598-95-5) embodies this strategic design.[3] The primary aromatic amine serves as a versatile chemical handle for a wide array of synthetic transformations. This application note provides researchers with authoritative, field-tested protocols to exploit the reactivity of this amine, enabling the synthesis of diverse amides, sulfonamides, and other functionalized analogues for screening and lead optimization campaigns.

Foundational Synthetic Pathways

The nucleophilic character of the primary amine on the aniline ring is the focal point for derivatization. The following protocols leverage this reactivity to form stable, covalent bonds with various electrophilic partners. The three principal pathways detailed in this guide are N-acylation, N-sulfonylation, and diazotization for subsequent C-functionalization.

Figure 1: Overview of synthetic pathways for derivatizing the core aniline scaffold.

Protocol: N-Acylation for Amide Synthesis

Principle and Mechanistic Insight

N-acylation of anilines is a robust and widely used transformation that proceeds via nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base, such as pyridine or triethylamine, is typically included to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This method is fundamental for converting the basic amine into a neutral amide, a common functional group in many pharmaceutical agents. The acylation can also serve as a protecting group strategy for the amine.[4][5]

Experimental Workflow: N-Acylation

Figure 2: Standard workflow for the N-acylation of the target aniline.

Detailed Step-by-Step Protocol: Synthesis of N-(2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)acetamide

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (1.0 g, 4.18 mmol, 1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM, 20 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine (0.41 mL, 5.02 mmol, 1.2 eq) to the stirred solution.

-

Reagent Addition: Add acetyl chloride (0.33 mL, 4.60 mmol, 1.1 eq) dropwise over 5 minutes. A white precipitate may form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure amide derivative.

Data Presentation: Reagent Summary for N-Acylation

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Starting Aniline | 239.28 | 4.18 | 1.0 |

| Acetyl Chloride | 78.50 | 4.60 | 1.1 |

| Pyridine | 79.10 | 5.02 | 1.2 |

Protocol: N-Sulfonylation for Sulfonamide Synthesis

Principle and Mechanistic Insight

The synthesis of sulfonamides is analogous to acylation, involving the reaction of the aniline with a sulfonyl chloride. The resulting sulfonamide functional group is a key pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs. It is exceptionally stable to chemical and metabolic degradation and can act as a hydrogen bond donor and acceptor. While the classic approach using a sulfonyl chloride and a base is highly reliable, modern methods utilizing visible-light photoredox catalysis with sulfinate salts or sulfonyl fluorides offer milder conditions for complex substrates.[6][7] This protocol details the conventional and broadly applicable method.

Detailed Step-by-Step Protocol: Synthesis of N-(2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)-4-methylbenzenesulfonamide

-

Preparation: To a round-bottom flask, add 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (1.0 g, 4.18 mmol, 1.0 eq).

-

Dissolution: Dissolve the aniline in anhydrous pyridine (15 mL) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (0.88 g, 4.60 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (16 hours).

-

Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold hexanes (2 x 10 mL) to aid drying.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Data Presentation: Reagent Summary for N-Sulfonylation

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Starting Aniline | 239.28 | 4.18 | 1.0 |

| p-Tosyl Chloride | 190.65 | 4.60 | 1.1 |

| Pyridine | 79.10 | Solvent/Base | Excess |

Protocol: Diazotization and Sandmeyer Reaction

Principle and Mechanistic Insight

Diazotization of primary aromatic amines is a powerful transformation that converts the amino group into an excellent leaving group (N₂). The reaction is performed in a cold aqueous acid solution with sodium nitrite (NaNO₂), which generates the reactive nitrosating agent, the nitrosonium ion (NO⁺). The resulting aryldiazonium salt is highly versatile but unstable and should be used immediately without isolation.[8] The Sandmeyer reaction is a classic subsequent transformation where the diazonium group is replaced by a halide or a cyano group, catalyzed by the corresponding copper(I) salt. This two-step sequence allows for the introduction of substituents that are otherwise difficult to install directly on the aromatic ring.

Experimental Workflow: Diazotization & Sandmeyer Reaction

Figure 3: Workflow for the two-stage diazotization and Sandmeyer reaction.

Detailed Step-by-Step Protocol: Synthesis of 1-Chloro-2-fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzene

Part A: Diazonium Salt Formation

-

Preparation: In a 100 mL beaker, suspend 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline (1.0 g, 4.18 mmol, 1.0 eq) in a mixture of concentrated HCl (5 mL) and water (5 mL).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Stir vigorously to maintain a fine slurry.

-

Nitrite Addition: In a separate flask, dissolve sodium nitrite (NaNO₂) (0.32 g, 4.60 mmol, 1.1 eq) in 3 mL of cold water.

-

Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15 minutes. Use a thermometer to ensure the internal temperature never exceeds 5 °C .[8]

-

Completion: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. This solution of the diazonium salt must be used immediately in the next step.

Part B: Sandmeyer Reaction

-

Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) chloride (CuCl) (0.50 g, 5.02 mmol, 1.2 eq) in 5 mL of concentrated HCl and cool to 0 °C.

-

Coupling: Add the cold diazonium salt solution from Part A slowly to the stirred CuCl solution. Vigorous bubbling (N₂ evolution) will occur.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 60 °C for an additional hour to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture to room temperature and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts and wash with 1M NaOH (2 x 20 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford the desired chloro-derivative.

Data Presentation: Reagent Summary for Diazotization/Sandmeyer

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Starting Aniline | 239.28 | 4.18 | 1.0 |

| Sodium Nitrite | 69.00 | 4.60 | 1.1 |

| Copper(I) Chloride | 98.99 | 5.02 | 1.2 |

| Conc. HCl | 36.46 | Solvent/Reagent | Excess |

Characterization of Derivatives

Successful synthesis of the derivatives should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity of the product. For N-acylation and N-sulfonylation, the disappearance of the broad NH₂ signal and the appearance of a new NH signal is indicative of reaction. For the Sandmeyer product, changes in the aromatic region of the spectrum will be observed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups. For example, the appearance of a strong carbonyl stretch (~1660-1680 cm⁻¹) for amides or sulfonyl stretches (~1350 and 1160 cm⁻¹) for sulfonamides.

Safety and Handling

-

General Precautions: All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-